Welcome to the BenchChem Online Store!
molecular formula C5H4BrF5 B8350398 (2-Bromoethyl)(pentafluoro)cyclopropane CAS No. 168087-06-7

(2-Bromoethyl)(pentafluoro)cyclopropane

Cat. No. B8350398
M. Wt: 238.98 g/mol
InChI Key: HEVSMUGWKCAVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420367

Procedure details

To a stirred solution of 18.0 g of KOH, 15 mL of ethanol and 20 mL of water was slowly added 24.0 g of 2-bromo-1-(pentafluorocyclopropyl)ethane at 70° C. During the addition, volatiles were collected in a -78° C. trap. After the addition was complete, the reaction mixture was stirred at 70° C. for an additional two hours until collection of all volatiles, which was distilled to give 9.1 g of product, bp 30° C. 19F NMR: -152.3 (dt, J=195.4 Hz, J=9.8 Hz, 2F), -156.0 (dm, J=195.6 Hz, 2F), -210.7 (t, J=7.7 Hz, 1F). 1H NMR: 5.86-5.73 (m, 2H), 5.70-5.65 (m, 1H).
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(O)C.Br[CH2:7][CH2:8][C:9]1([F:16])[C:11]([F:13])([F:12])[C:10]1([F:15])[F:14]>O>[CH:8]([C:9]1([F:16])[C:11]([F:13])([F:12])[C:10]1([F:15])[F:14])=[CH2:7] |f:0.1|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
BrCCC1(C(C1(F)F)(F)F)F
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for an additional two hours until collection of all volatiles, which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C
ADDITION
Type
ADDITION
Details
During the addition, volatiles
CUSTOM
Type
CUSTOM
Details
were collected in a -78° C. trap
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)C1(C(C1(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.